3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3,3-diethyl-5-methoxy-1,2-dihydroindole |
InChI |
InChI=1S/C13H19NO/c1-4-13(5-2)9-14-12-7-6-10(15-3)8-11(12)13/h6-8,14H,4-5,9H2,1-3H3 |
InChI Key |
BHIZHULEJNOKOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC2=C1C=C(C=C2)OC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole core . For 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole, specific starting materials and reaction conditions would be tailored to introduce the diethyl and methoxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole ring or substituents using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole core.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core can bind to various biological targets, influencing pathways related to its biological activities. For example, it may inhibit enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Structural Features
Substituent Position and Electronic Effects
- 5-Methoxy group: Electron-donating, stabilizing the indole ring and influencing binding interactions.
Analog 1 : 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-fluoro-1H-indole (74)
Analog 2 : (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole
Analog 3 : 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I)
Molecular Conformation
- The diethyl groups in the target compound likely enforce a similar steric conformation, though experimental data are lacking.
Physicochemical Properties
| Property | 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole | 2,3-Dihydroindole (Indoline) | 5-Methoxy-3-methyl-1H-indole |
|---|---|---|---|
| Molecular Weight | ~245 (estimated) | 119.17 | 161.21 |
| Boiling Point (°C) | Not reported | 220–221 | Not reported |
| Solubility | Likely low (lipophilic diethyl groups) | 5 g/L in water | Insoluble in water |
| Lipophilicity (LogP) | High (predicted) | 1.8 (calculated) | 2.3 (experimental) |
- Insights: The diethyl groups significantly increase lipophilicity compared to unsubstituted indoline () or methoxy/methyl analogs (). Methoxy substituents generally improve solubility in polar solvents (e.g., ethanol, DCM), but steric bulk may counteract this effect .
Biological Activity
3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula : C13H17N
Molecular Weight : 201.29 g/mol
IUPAC Name : 3,3-diethyl-5-methoxy-2,3-dihydro-1H-indole
CAS Number : [Not provided in the search results]
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives. For example, compounds structurally related to 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole have demonstrated significant inhibitory effects against various bacterial strains:
| Pathogen | Zone of Inhibition (mm) | Reference Compound (e.g., Ampicillin) |
|---|---|---|
| Pseudomonas aeruginosa | 18 | 0 |
| Klebsiella pneumoniae | 12 | 0 |
| Candida albicans | 29 | 21 (Fluconazole) |
These results suggest that similar compounds may exhibit potent antimicrobial effects.
Anticancer Activity
Indole derivatives have shown promise in cancer research. For instance, studies indicate that certain indoles can inhibit the growth of various cancer cell lines by inducing apoptosis or cell cycle arrest. The following table summarizes findings related to the anticancer activity of indole derivatives:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 | 5.1 | Apoptosis induction |
| A549 | 10.0 | Cell cycle arrest |
| MCF-7 | 22.0 | Inhibition of proliferation |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of various indole derivatives against clinical isolates. The results indicated that compounds similar to 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms . -
Anticancer Screening :
Another research effort focused on the anticancer properties of indole derivatives showed that compounds with structural similarities to 3,3-Diethyl-5-methoxy-2,3-dihydro-1H-indole effectively inhibited tumor growth in vitro and in vivo models. The study reported IC50 values ranging from 5 to 22 µM across different cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
